tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H33N3O2 and a molecular weight of 311.5 g/mol . This compound is primarily used for research purposes and is not suitable for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperazine with an appropriate alkyl halide to form the piperazine derivative. This intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the piperazine ring to its oxidized form.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Piperazine derivatives with higher oxidation states.
Reduction: : Reduced forms of the compound.
Substitution: : Derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate: is used in various scientific research fields, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the interaction of piperazine derivatives with biological targets.
Medicine: : Investigating potential therapeutic applications.
Industry: : Developing new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to receptors or enzymes, altering their activity.
Comparison with Similar Compounds
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate: is unique due to its specific structure and functional groups. Similar compounds include:
Piperazine derivatives: : Used in pharmaceuticals and research.
Tert-butyl esters: : Common in organic synthesis.
These compounds share structural similarities but differ in their functional groups and applications.
Properties
IUPAC Name |
tert-butyl 4-(3-piperazin-1-ylpropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-11-6-15(7-12-20)5-4-10-19-13-8-18-9-14-19/h15,18H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRSOLJSQPXDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.